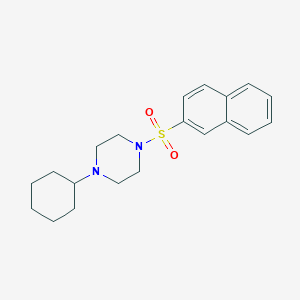![molecular formula C22H23N3O3 B10877112 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10877112.png)
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of indole and pyrrolidine structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
-
Formation of the Indole Derivative: : The initial step involves the synthesis of the 5-methoxy-1H-indole-3-yl derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions .
-
Alkylation: : The indole derivative is then alkylated with an appropriate ethylating agent to introduce the 2-(5-methoxy-1H-indol-3-yl)ethyl group.
-
Formation of the Pyrrolidine Ring: : The next step involves the formation of the pyrrolidine ring. This can be done through a cyclization reaction where the intermediate product reacts with a suitable dione precursor under basic conditions.
-
Final Coupling: : The final step is the coupling of the indole derivative with the pyrrolidine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be performed on the pyrrolidine ring, using agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The compound can undergo electrophilic substitution reactions, especially at the indole ring. Reagents like halogens (chlorine, bromine) can be used under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug discovery.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. Its structure suggests it could interact with neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety is known to interact with serotonin receptors, while the pyrrolidine ring can modulate the activity of various enzymes. This dual interaction can lead to a range of biological effects, including modulation of neurotransmitter release and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Similar indole structure but lacks the pyrrolidine ring.
1-(2-Methylphenyl)pyrrolidine-2,5-dione: Similar pyrrolidine structure but lacks the indole moiety.
Uniqueness
The uniqueness of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione lies in its combined indole and pyrrolidine structures, which confer a unique set of chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H23N3O3 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-3-4-6-20(14)25-21(26)12-19(22(25)27)23-10-9-15-13-24-18-8-7-16(28-2)11-17(15)18/h3-8,11,13,19,23-24H,9-10,12H2,1-2H3 |
Clé InChI |
MTCYSBNJEWTUMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



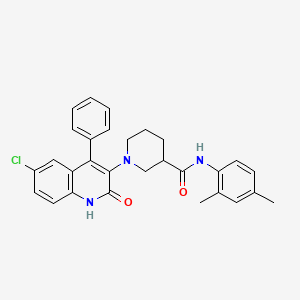
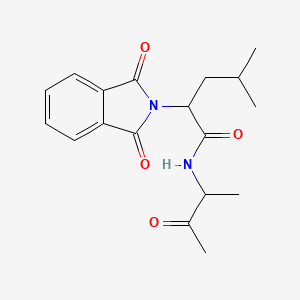
![4-bromo-N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B10877045.png)
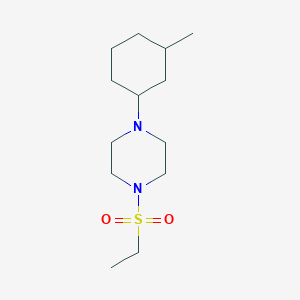
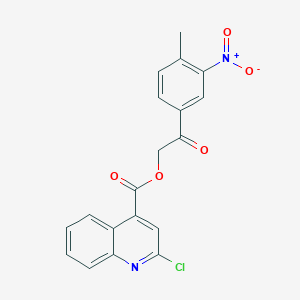
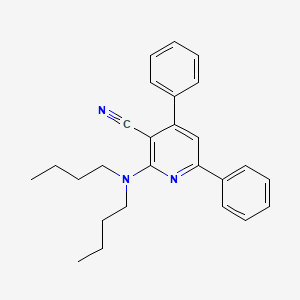
![7-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10877083.png)
![Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate](/img/structure/B10877090.png)
![2-(4-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877095.png)
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10877101.png)
![2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline](/img/structure/B10877103.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-phenylacetate](/img/structure/B10877109.png)
